Neladenoson dalanate hydrochloride

Vue d'ensemble

Description

Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.

Applications De Recherche Scientifique

Heart Failure with Reduced Ejection Fraction (HFrEF)

- PANTHEON Study : A phase IIb randomized double-blind trial investigated the dose-response effects of neladenoson dalanate hydrochloride in patients with chronic HFrEF. The study involved 462 patients who were administered various doses (5 to 40 mg) over 20 weeks. The primary endpoints included changes in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP). Results indicated no significant dose-dependent improvements in cardiac structure or function, nor clinical outcomes .

- Safety and Tolerability : In pilot studies assessing safety, this compound demonstrated a favorable safety profile. No significant adverse effects such as atrioventricular conduction disorders were observed in patients taking the drug alongside beta-blockers .

Heart Failure with Preserved Ejection Fraction (HFpEF)

A separate phase IIb trial focused on patients with HFpEF aimed to evaluate the impact of neladenoson on exercise capacity, quality of life, and cardiac biomarkers. Despite some improvements noted in exercise capacity (measured by the 6-minute walk test), none of the treatment groups achieved the clinically significant threshold increase .

Summary of Clinical Trials

| Study Name | Patient Population | Primary Endpoint | Outcome | Clinical Trial Identifier |

|---|---|---|---|---|

| PANTHEON | Chronic HFrEF | Change in LVEF and NT-proBNP | No significant improvement | NCT02992288 |

| HFpEF Trial | HFpEF Patients | 6-minute walk test distance | No clinically relevant increase | NCT03098979 |

Benefits

- Cardioprotection : The unique mechanism of action allows for potential cardioprotective benefits without severe side effects associated with full agonists.

- Improved Solubility : As a prodrug, this compound exhibits enhanced solubility, facilitating oral administration and absorption .

Limitations

- Limited Efficacy : Current trials have not demonstrated significant improvements in key cardiac function metrics or clinical outcomes, raising questions about its effectiveness as a treatment option for heart failure .

- Need for Further Research : The lack of substantial findings necessitates further investigation to explore alternative therapeutic strategies or combinations that could enhance its efficacy.

Propriétés

Numéro CAS |

1239235-25-6 |

|---|---|

Formule moléculaire |

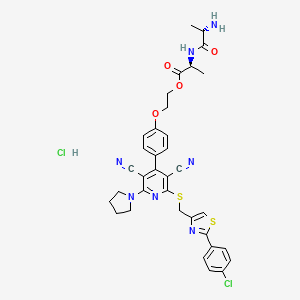

C35H35Cl2N7O4S2 |

Poids moléculaire |

752.73 |

Nom IUPAC |

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |

InChI |

InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1 |

Clé InChI |

CZZKREIGVLUWPU-VROPFNGYSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Neladenoson dalanate hydrochloride; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.